molecular formula C12HF8I B14508571 2,2',3,3',5,5',6,6'-Octafluoro-4-iodo-1,1'-biphenyl CAS No. 63107-98-2

2,2',3,3',5,5',6,6'-Octafluoro-4-iodo-1,1'-biphenyl

Cat. No.: B14508571
CAS No.: 63107-98-2
M. Wt: 424.03 g/mol
InChI Key: QNKWFESXYHRZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl is a fluorinated biphenyl compound characterized by the presence of eight fluorine atoms and one iodine atom attached to the biphenyl structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl typically involves the iodination of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl. One common method includes the reaction of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using advanced reactors and precise control of reaction parameters. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality 2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organometallic compounds or halogenating agents can be used to replace the iodine atom.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds.

Scientific Research Applications

2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying molecular interactions.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the iodine atom, making it less reactive in substitution reactions.

    2,2’,3,3’,4,4’,5,5’,6,6’-Decafluorobiphenyl: Contains ten fluorine atoms, offering different chemical properties and reactivity.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another highly fluorinated biphenyl compound with unique properties.

Uniqueness

2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

63107-98-2

Molecular Formula

C12HF8I

Molecular Weight

424.03 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-iodo-6-(2,3,5,6-tetrafluorophenyl)benzene

InChI

InChI=1S/C12HF8I/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H

InChI Key

QNKWFESXYHRZLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)I)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.